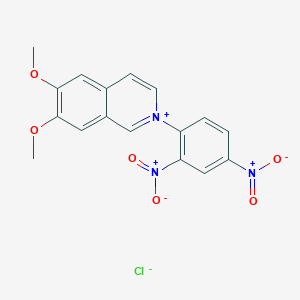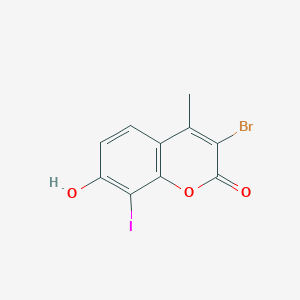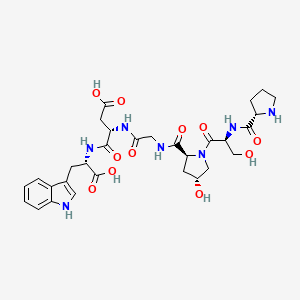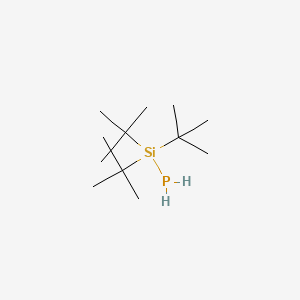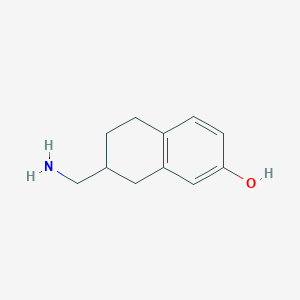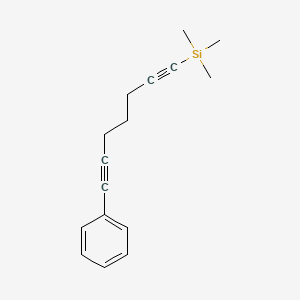methanone CAS No. 185757-52-2](/img/structure/B14266678.png)
[3-(Phenylsulfanyl)-4,5-dihydrofuran-2-yl](pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone: is a complex organic compound that features a unique combination of a phenylsulfanyl group, a dihydrofuran ring, and a pyrrolidinylmethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the dihydrofuran ring, followed by the introduction of the phenylsulfanyl group. The final step involves the attachment of the pyrrolidinylmethanone moiety. Common reagents used in these reactions include sulfur-containing compounds, furan derivatives, and pyrrolidine.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the progress of the reactions and to purify the final product.
化学反应分析
Types of Reactions:
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinylmethanone moiety can be reduced to form alcohols.
Substitution: The dihydrofuran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted dihydrofuran derivatives.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone involves its interaction with specific molecular targets. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the dihydrofuran ring can participate in hydrogen bonding and hydrophobic interactions. The pyrrolidinylmethanone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanol: This compound differs by having a hydroxyl group instead of a carbonyl group.
3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylethanone: This compound has an ethyl group instead of a methylene group.
Uniqueness: The unique combination of the phenylsulfanyl group, dihydrofuran ring, and pyrrolidinylmethanone moiety in 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
属性
CAS 编号 |
185757-52-2 |
|---|---|
分子式 |
C15H17NO2S |
分子量 |
275.4 g/mol |
IUPAC 名称 |
(4-phenylsulfanyl-2,3-dihydrofuran-5-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H17NO2S/c17-15(16-9-4-5-10-16)14-13(8-11-18-14)19-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
InChI 键 |
URBLWEVRMVZELG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2=C(CCO2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


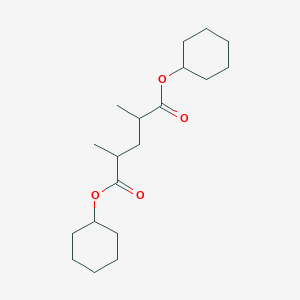
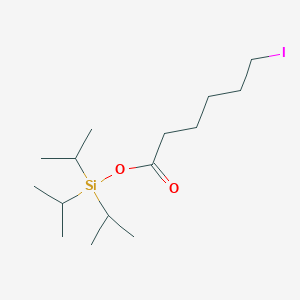
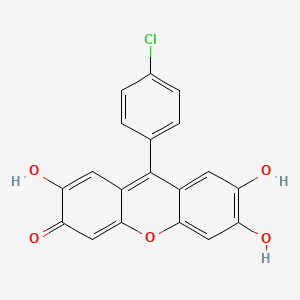
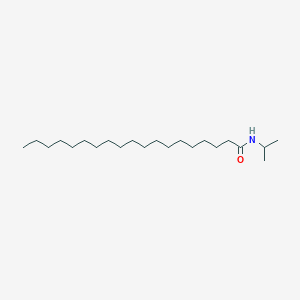

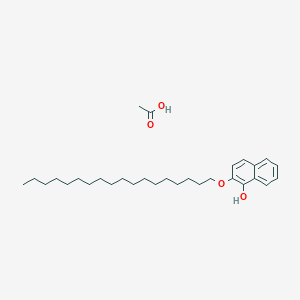
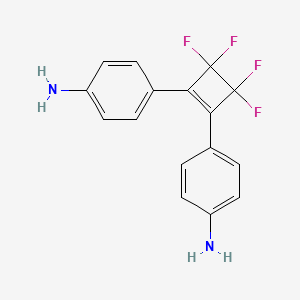
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
